3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
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Overview
Description
3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a synthetic compound that has gained significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural configuration, incorporating a trifluoromethyl group, a piperazine ring, and a dihydrofuran moiety, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:
Formation of the pyridine intermediate, often through a nucleophilic aromatic substitution reaction.
Introduction of the trifluoromethyl group via halogen exchange reactions or through specific trifluoromethylation processes.
Coupling of the pyridine intermediate with a piperazine ring through amide bond formation.
Construction of the dihydrofuran moiety via cyclization reactions, often involving acid or base catalysis to form the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve streamlined processes to improve yield and reduce costs. This typically involves the use of continuous flow reactors, optimized reaction conditions, and robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one undergoes a variety of chemical reactions including:
Oxidation reactions, where the compound is oxidized to form corresponding oxides.
Reduction reactions, often involving the reduction of the trifluoromethyl group.
Substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions Used: Reactions involving this compound frequently use reagents such as:
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products Formed from These Reactions: The major products formed from these reactions typically include oxidized derivatives, reduced forms of the parent compound, and substituted products where the pyridine ring has been modified.
Scientific Research Applications
In scientific research, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one has several applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its reactivity and the presence of functional groups that can be modified.
Biology: : Studied for its potential interactions with biological macromolecules, providing insights into enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Utilized in the development of new materials or as a catalyst in chemical processes due to its unique structural features.
Mechanism of Action
The compound exerts its effects through specific molecular mechanisms. The trifluoromethyl group often enhances lipophilicity and metabolic stability, allowing better interaction with biological targets. The piperazine and piperidin moieties facilitate binding to receptors or enzymes, modulating their activity. This compound likely targets pathways involved in inflammation, cell proliferation, or viral replication, although precise molecular pathways are still under investigation.
Comparison with Similar Compounds
Compared to similar compounds, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties.
Similar Compounds: : 3-(4-(4-(4-chlorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one.
Uniqueness: : The trifluoromethyl group differentiates it by offering enhanced metabolic stability and lipophilicity, potentially leading to improved biological activity and reduced metabolic degradation compared to its analogs.
This thorough exploration highlights the compound's synthesis, reactivity, and multifaceted roles in scientific research, providing a foundation for further study and application.
Biological Activity
The compound 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a complex organic molecule with potential biological activity. Its structure includes a trifluoromethyl-substituted pyridine, piperazine, and dihydrofuran moieties, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25F3N4O, with a molecular weight of approximately 426.45 g/mol. The structural complexity arises from multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H25F3N4O |
Molecular Weight | 426.45 g/mol |
CAS Number | Not available |
Purity | >97% (varies by source) |
Pharmacological Effects
Preliminary studies suggest that compounds similar in structure to this compound exhibit significant biological activities, particularly in the fields of neuropharmacology and oncology:
- TRPV1 Modulation : One study identified related pyridinylpiperazine ureas as TRPV1 receptor ligands, indicating potential analgesic properties through modulation of pain pathways .
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties .
- Cytotoxicity : Research indicates that certain piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.
- The piperazine moiety is critical for activity against specific targets, such as TRPV1.
- Modifications to the dihydrofuran ring can significantly alter pharmacokinetic properties and efficacy.
Case Study 1: TRPV1 Antagonism
A study conducted on a series of pyridinylpiperazine derivatives demonstrated their capacity to act as TRPV1 antagonists. The compound was synthesized and evaluated for its ability to inhibit TRPV1-mediated responses in vitro, showing promising results that warrant further exploration in vivo .
Case Study 2: Antimicrobial Efficacy
In vitro tests on piperazine derivatives revealed significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum. The tested compounds were subjected to various concentrations to determine their minimum inhibitory concentrations (MICs), with some derivatives exhibiting potent effects .
Properties
IUPAC Name |
3-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c20-19(21,22)14-1-2-17(23-13-14)26-10-8-24(9-11-26)15-3-6-25(7-4-15)16-5-12-28-18(16)27/h1-2,13,15-16H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHOTBRMWHJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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